Ethyl 3-(3-pyridyl)acrylate
Description
Significance in Contemporary Chemical Science
Ethyl 3-(3-pyridyl)acrylate is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules. The significance of this compound is rooted in the combination of its two key structural features: the pyridine (B92270) ring and the ethyl acrylate (B77674) group. The pyridine moiety, a nitrogen-containing heterocycle, is a common scaffold in a vast array of pharmaceuticals and bioactive natural products, valued for its ability to form hydrogen bonds and its basicity. beilstein-journals.orgnih.gov The acrylate portion of the molecule provides a reactive site for various chemical transformations, including addition and polymerization reactions. researchgate.net
The dual functionality of this compound makes it a versatile tool for chemists. The nitrogen atom in the pyridine ring can act as a ligand in coordination chemistry, while the acrylate group's double bond and ester functionality allow for a wide range of synthetic manipulations. This versatility has led to its application in the development of novel compounds with potential uses in medicinal chemistry and materials science. nih.gov
Historical Context of Pyridine-Acrylate Chemistry
The history of pyridine chemistry dates back to 1849 when it was first isolated by the Scottish scientist Thomas Anderson from bone oil. atamanchemicals.com The structural determination of pyridine, as being analogous to benzene (B151609) with a nitrogen atom replacing a C-H unit, was later proposed by Wilhelm Körner and James Dewar. atamanchemicals.com The synthesis of pyridine derivatives has since evolved significantly, with methods like the Hantzsch pyridine synthesis, developed in 1881, becoming fundamental in heterocyclic chemistry. atamanchemicals.com
The chemistry of acrylates, esters of acrylic acid, also has a rich history, with their polymerization properties being a key area of investigation since the 19th century. The development of methods to synthesize and functionalize acrylates has been crucial for the advancement of polymer science and the creation of a wide range of materials. researchgate.net
The convergence of these two fields, leading to the synthesis of pyridine-acrylate compounds, represents a strategic approach in medicinal and materials chemistry. The combination allows for the creation of molecules with tailored electronic and biological properties. mdpi.com The development of catalytic methods, such as the Heck and Suzuki-Miyaura cross-coupling reactions, has further facilitated the synthesis of functionalized pyridine-acrylates, including this compound.
Scope and Academic Relevance of this compound Investigations
The academic relevance of this compound is demonstrated by its use as a precursor in the synthesis of a variety of more complex molecules. While direct research on this specific ester may be limited, its role as a building block is crucial. For instance, similar pyridine-acrylate structures are investigated for their potential biological activities, including antimicrobial and anticancer properties.
The reactivity of the acrylate moiety allows for its participation in Michael additions and other conjugate addition reactions, enabling the introduction of various functional groups. Furthermore, the pyridine ring can be modified through substitution reactions to fine-tune the properties of the final product. Research in this area often focuses on creating libraries of related compounds for screening in drug discovery programs. rsc.org The study of such compounds contributes to a deeper understanding of structure-activity relationships, a fundamental concept in medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless oil at room temperature. psu.edu Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol scbt.com |
| CAS Number | 59607-99-7 scbt.com |
| Appearance | Colorless Oil psu.edu |
| Boiling Point | 100-102 °C at 0.075 mmHg mdpi.com |
| Purity | Typically ≥97% fluorochem.co.uk |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods in organic chemistry.
Horner-Wadsworth-Emmons Reaction
A common and efficient method for the synthesis of (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. hmdb.ca In the case of this compound, this involves the reaction of 3-pyridinecarboxaldehyde (B140518) with triethyl phosphonoacetate in the presence of a base. This method is known for its high stereoselectivity, predominantly yielding the (E)-isomer.
A specific example of this synthesis reports a 98% yield of (E)-Ethyl 3-(3-pyridyl)acrylate as a colorless oil. mdpi.com
Fischer Esterification
Another synthetic route is the Fischer esterification of the corresponding carboxylic acid, trans-3-(3-Pyridyl)acrylic acid. This reaction involves treating the acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring, the vinyl protons of the acrylate group, and the ethyl ester protons. The chemical shifts and coupling constants of the vinyl protons are indicative of the (E)- or (Z)-stereochemistry.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would display signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, the vinylic carbons, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.
FTIR Spectroscopy
The infrared spectrum of this compound would exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C=C stretching of the acrylate and pyridine ring, and C-O stretching of the ester.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQSBWGIODYPE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905036 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-17-8 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of Ethyl 3 3 Pyridyl Acrylate
Precursor Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation. bas.bg It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. scienceinfo.comwikipedia.org In the synthesis of 3-(3-pyridyl)acrylic acid, the reactants are typically 3-pyridinecarboxaldehyde (B140518) and an active methylene compound such as malonic acid. wikipedia.orglscollege.ac.in
Reaction Conditions for 3-(3-pyridyl)acrylic acid Formation
The formation of 3-(3-pyridyl)acrylic acid is commonly achieved using the Doebner modification of the Knoevenagel condensation. wikipedia.org This modification is particularly suited for reactions involving malonic acid, as it uses pyridine (B92270) as the base and solvent, which also facilitates a subsequent decarboxylation step. wikipedia.orgyoutube.com The reaction proceeds by heating the reactants, leading to the formation of the α,β-unsaturated acid. youtube.com
| Component | Role | Typical Conditions |
| 3-Pyridinecarboxaldehyde | Aldehyde Substrate | Starting material |
| Malonic Acid | Active Methylene Compound | Provides the two-carbon extension |
| Pyridine | Base Catalyst & Solvent | Used in excess, facilitates condensation and decarboxylation |
| Heat | Energy Source | Typically heated to reflux to drive the reaction |
Mechanistic Pathways of Knoevenagel Condensation
The mechanism of the Knoevenagel condensation proceeds through several distinct steps. purechemistry.org
Deprotonation: The reaction begins with the deprotonation of the active methylene compound (malonic acid) by a weak base, such as pyridine or piperidine. scienceinfo.comalfa-chemistry.com This creates a highly reactive, resonance-stabilized carbanion known as an enolate ion. scienceinfo.com The acidity of the methylene protons is crucial for this step to occur with a mild base. scienceinfo.compurechemistry.org
Nucleophilic Attack: The generated enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-pyridinecarboxaldehyde. alfa-chemistry.com This addition reaction forms a tetrahedral intermediate. alfa-chemistry.com
Dehydration and Decarboxylation: The intermediate undergoes proton transfer and then a dehydration reaction, where a molecule of water is eliminated to form a carbon-carbon double bond, resulting in an α,β-unsaturated product. lscollege.ac.inalfa-chemistry.com In the Doebner modification, the initial product is a dicarboxylic acid which, under the reaction conditions (heat and pyridine), undergoes decarboxylation (loss of CO2) to yield the more stable trans-3-(3-pyridyl)acrylic acid. wikipedia.org
Catalyst Systems and Their Influence on Yield and Selectivity
The choice of catalyst is critical in the Knoevenagel condensation as it influences reaction rates and product yields. Weakly basic amines are typically used to prevent the self-condensation of the aldehyde. wikipedia.orglscollege.ac.in
Pyridine and Piperidine: These are classic catalysts for this reaction. pw.live In the Doebner modification, pyridine is particularly effective as it serves as both the catalyst and the solvent, promoting the necessary decarboxylation to form the final acrylic acid product. wikipedia.orglscollege.ac.in
Heterogeneous Catalysts: To align with green chemistry principles, research has explored the use of solid and recyclable catalysts. rsc.org Various heterogeneous systems, including zeolites, metal oxides, and functionalized mesoporous silicas, have been developed to facilitate the Knoevenagel condensation. rsc.orgnih.gov These catalysts offer advantages in terms of separation, recovery, and reuse. rsc.org
Catalyst-Free Systems: Some studies have shown that the Knoevenagel condensation of pyridinecarbaldehydes can proceed efficiently without a catalyst in an H2O:EtOH mixture at room temperature. bas.bg This approach is environmentally benign as it avoids the use of potentially toxic catalysts and organic solvents. bas.bg
| Catalyst System | Solvent | Key Advantages |
| Pyridine (Doebner) | Pyridine | Acts as both catalyst and solvent; promotes decarboxylation. wikipedia.org |
| Piperidine | Ethanol (B145695) | A common weak base catalyst for standard Knoevenagel reactions. lscollege.ac.in |
| Heterogeneous Catalysts | Various | Easy separation and catalyst recycling. rsc.org |
| Catalyst-Free | H2O:EtOH | Environmentally friendly, simple procedure. bas.bg |
Esterification Routes to Ethyl 3-(3-pyridyl)acrylate
Once the 3-(3-pyridyl)acrylic acid precursor has been synthesized and isolated, the final step is its conversion to the corresponding ethyl ester.
Direct Esterification of 3-(3-pyridyl)acrylic acid with Ethanol
The most common method for this conversion is the direct esterification of the carboxylic acid with ethanol. This is a reversible reaction that typically requires a catalyst to proceed at a reasonable rate. bohrium.com
Catalytic Systems for Esterification (e.g., acid-catalyzed)
Acid catalysis, often referred to as Fischer esterification, is the standard method for this transformation. A strong acid is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
A typical procedure involves heating a mixture of 3-(3-pyridyl)acrylic acid in an excess of dry ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid, under reflux for several hours. prepchem.com The excess ethanol helps to shift the reaction equilibrium towards the formation of the ester product.
| Component | Role | Typical Conditions |
| 3-(3-pyridyl)acrylic acid | Carboxylic Acid Substrate | The precursor to be esterified. |
| Ethanol | Alcohol | Acts as both the reactant and the solvent. |
| Concentrated Sulfuric Acid | Acid Catalyst | Protonates the carbonyl group, activating it for nucleophilic attack. |
| Heat | Energy Source | The reaction is typically heated under reflux for an extended period. prepchem.com |
Optimization of Reaction Parameters for Esterification
The synthesis of this compound via the esterification of 3-(3-pyridyl)acrylic acid is a common and direct method. The efficiency of this reaction is highly dependent on the optimization of several key parameters, including temperature, catalyst concentration, and the molar ratio of reactants. Studies on similar esterification processes reveal that these variables significantly influence reaction conversion and yield. researchgate.net
A representative procedure for a closely related compound, ethyl 3-(6-methyl-3-pyridyl)acrylate, involves heating a mixture of the parent acrylic acid with dry ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux for an extended period. prepchem.com The optimization of this process generally focuses on shifting the reaction equilibrium towards the product side.
Key parameters for optimization include:
Temperature: Higher temperatures generally increase the reaction rate. For the esterification of acrylic acids, temperatures are often maintained at the reflux point of the alcohol being used. ljast.ly Increasing the temperature can significantly improve the conversion rate, especially as it helps in the removal of water, a byproduct of the reaction. ljast.ly
Catalyst: Strong acid catalysts like sulfuric acid are frequently employed. The catalyst concentration is a critical factor; an adequate amount is necessary to protonate the carbonyl oxygen of the acrylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. However, excessive catalyst can lead to side reactions. Alternative catalysts, such as zinc chloride (ZnCl2), have also been used effectively in esterification to reduce free fatty acid content. its.ac.id
Reactant Ratio: Using an excess of the alcohol (in this case, ethanol) can shift the equilibrium towards the formation of the ethyl ester, thereby increasing the yield. researchgate.net This is a common strategy in esterification reactions governed by Le Chatelier's principle.
Water Removal: The removal of water as it is formed is crucial for driving the reaction to completion. In laboratory settings, this can be achieved by heating under reflux, where the evaporated ethanol helps carry away water. prepchem.comljast.ly
The following table summarizes the influence of various parameters on the esterification process.
| Parameter | Effect on Reaction | Rationale |
| Temperature | Increased temperature generally increases reaction rate and conversion. ljast.ly | Provides the necessary activation energy and helps remove water byproduct, shifting the equilibrium forward. |
| Catalyst Concentration | An optimal concentration increases the reaction rate significantly. | The catalyst activates the carboxylic acid for nucleophilic attack by the alcohol. its.ac.id |
| Alcohol/Acid Ratio | Increasing the molar ratio of alcohol to acid improves the product yield. researchgate.net | Shifts the reaction equilibrium to favor the formation of the ester product. |
| Solvent | Polar solvents like DMSO and DMF have been shown to be favorable for some esterification reactions. rsc.org | Can facilitate the interaction between reactants and stabilize charged intermediates. |
Acryloyl Chloride Pathway to this compound
An alternative pathway for the synthesis of this compound involves the use of acryloyl chloride. This method proceeds in two main stages: the conversion of acrylic acid to acryloyl chloride, followed by the reaction of the acyl chloride with ethanol. While not a direct synthesis from 3-(3-pyridyl)acrylic acid in a single step, this pathway is effective because acyl chlorides are highly reactive towards alcohols.
First, acrylic acid can be converted to acryloyl chloride by reacting it with a chlorinating agent such as thionyl chloride, phosphorus oxychloride, or benzoyl chloride. nih.gov A method using triphosgene (B27547) in the presence of a polymerization inhibitor and an organic nitrogen compound has also been described, offering high conversion rates. google.com The resulting acryloyl chloride is a highly reactive intermediate. nih.gov
In the subsequent step, the acryloyl chloride would be reacted with ethanol. This reaction is typically rapid and exothermic, proceeding via nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the acryloyl chloride. This is followed by the elimination of a chloride ion to yield the final product, this compound, and hydrogen chloride. A base is often added to neutralize the HCl byproduct.
Advanced Synthetic Strategies for this compound Analogues and Derivatives
Heck Coupling Reactions
The Heck reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of substituted alkenes. organic-chemistry.orgmdpi.com This reaction is highly relevant for the synthesis of this compound and its analogues. The process involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene in the presence of a base. organic-chemistry.org
For the synthesis of this compound, the Heck reaction would typically involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with ethyl acrylate (B77674). The reaction is catalyzed by a palladium complex, often in combination with a phosphine (B1218219) ligand. acs.org
The general catalytic cycle involves:
Oxidative addition of the halopyridine to a Pd(0) complex.
Coordination of the ethyl acrylate to the resulting Pd(II) complex.
Migratory insertion of the acrylate into the palladium-carbon bond.
β-Hydride elimination to release the final product, this compound.
Reductive elimination of HX, which is neutralized by the base, regenerating the Pd(0) catalyst.
Various palladium catalysts and ligands have been developed to improve the efficiency and scope of the Heck reaction, including N-heterocyclic carbene (NHC) palladium complexes and phosphine-imidazolium salt systems. acs.orgresearchgate.net
| Component | Example | Role in Reaction |
| Aryl Halide | 3-Bromopyridine | Source of the pyridyl group. |
| Alkene | Ethyl acrylate | Source of the acrylate moiety. |
| Catalyst | Pd(OAc)2, Pd2(dba)3 | The active transition metal center for the catalytic cycle. acs.org |
| Ligand | Triphenylphosphine (B44618) (PPh3), N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst and influences its reactivity. researchgate.net |
| Base | Triethylamine (Et3N), Cesium Carbonate (Cs2CO3) | Neutralizes the hydrogen halide formed during the reaction. acs.orgresearchgate.net |
| Solvent | DMF, Acetonitrile (B52724) | Provides the medium for the reaction. |
Michael Addition Reactions
The structure of this compound, being an α,β-unsaturated carbonyl compound, makes it an excellent substrate for Michael addition reactions. In this reaction, a nucleophile adds to the β-carbon of the conjugated system. The electron-withdrawing properties of both the ester group and the pyridine ring enhance the electrophilicity of the double bond, making it susceptible to attack.
The reaction is typically catalyzed by a base, which deprotonates the nucleophile (Michael donor) to increase its reactivity. researchgate.net A wide range of nucleophiles can be used, including thiols, amines, and carbanions. The mechanism involves the 1,4-conjugate addition of the nucleophile to the acrylate, forming an enolate intermediate, which is then protonated to yield the final product. researchgate.net
The use of catalysts like primary and tertiary amines or phosphines has been investigated for thiol-ene Michael additions. researchgate.net Phosphine catalysts, in particular, have been shown to be highly efficient, leading to complete conversion in a short time under optimized conditions. researchgate.net This reaction is a valuable tool for creating more complex derivatives of this compound by introducing new functional groups at the β-position.
| Catalyst Type | Examples | Efficacy |
| Tertiary Amines | Triethylamine (TEA) | Efficient, but may require several hours to reach high conversion. researchgate.net |
| Phosphines | Dimethylphenylphosphine (DMPP) | Highly effective, yielding complete conversion in minutes. researchgate.net |
| Carbonates | Potassium Carbonate (K2CO3) | Used as a base to facilitate the deprotonation of the Michael donor. researchgate.net |
Friedel-Crafts Acylation (for related imidazo[1,2-a]pyridine (B132010) derivatives)
While not a direct synthesis of this compound, Friedel-Crafts acylation is a key strategy for functionalizing related heterocyclic systems, such as imidazo[1,2-a]pyridines. nih.gov This reaction allows for the introduction of an acyl group onto the electron-rich heterocyclic ring, typically at the C-3 position. nih.govnih.gov
The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), which activates an acylating agent like acetic anhydride. nih.gov The proposed mechanism follows the typical Friedel-Crafts pathway, where the Lewis acid coordinates to the acylating agent to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the imidazo[1,2-a]pyridine ring system. nih.gov This method provides a cost-effective and efficient route to generate C-3 acetylated imidazo[1,2-a]pyridine building blocks, which can serve as precursors for more complex drug-like molecules. nih.govresearchgate.net
Transition Metal-Catalyzed Syntheses (e.g., Palladium Catalysis)
Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and offers several advanced routes to this compound and its derivatives. The Heck reaction, as discussed previously (2.3.1), is a prime example of palladium catalysis. organic-chemistry.orgresearchgate.net
Beyond the Heck reaction, palladium catalysts are used in a variety of other C-C bond-forming reactions. For instance, palladium complexes have been developed to catalyze the formation of acrylates directly from CO2 and alkenes. researchgate.netrsc.org This type of reaction represents a highly atom-economical and sustainable approach to acrylate synthesis. The proposed mechanism for this transformation involves the formation of a key metallalactone intermediate from the reaction of the alkene and CO2 with a low-valent palladium complex. researchgate.netrsc.org
The versatility of palladium catalysis allows for the synthesis of a wide array of acrylate derivatives under various conditions, often with high selectivity and functional group tolerance. The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial for tuning the activity and stability of the palladium catalyst. researchgate.netresearchgate.net
Radical Polymerization Techniques for Acrylate Derivatives
The polymerization of acrylate derivatives, including functionalized monomers like this compound, can be precisely controlled using advanced radical polymerization techniques. These methods, often categorized as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. nih.gov
Key controlled radical polymerization (CRP) techniques applicable to acrylates include:
Atom Transfer Radical Polymerization (ATRP): ATRP has been widely used for polymerizing acrylate monomers. sci-hub.se More recent advancements involve externally regulated or light-mediated ATRP, which can be activated and deactivated using an external stimulus like light, providing enhanced control over the polymerization process. sci-hub.senih.govacs.org For example, an Iridium-catalyzed visible light-mediated process has been reported for the controlled radical polymerization of various acrylate monomers, yielding well-defined polymers and block copolymers with no monomer sequence requirements. nih.govacs.orgresearchgate.net This method maintains a linear increase in molecular weight with conversion and exhibits first-order kinetics. sci-hub.senih.govacs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful RDRP technique that allows for control over the polymerization of monomers like acrylates and methacrylates. nih.gov The success of RAFT depends on the selection of an appropriate chain transfer agent (CTA), which is chosen based on the monomer and reaction conditions. nih.gov Trithiocarbonates are among the most reactive and commonly used CTAs for polymerizing acrylate monomers. nih.gov
These controlled polymerization techniques represent a significant improvement over conventional free-radical polymerization, which often produces polymers with broad molecular weight distributions and limited architectural control. nih.govripublication.com The ability to create well-defined polymers from acrylate derivatives is crucial for developing advanced materials with specific properties. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include the use of enzymatic catalysts, selection of environmentally benign solvents, and optimization of atom economy.
Enzymatic catalysis offers a green alternative to traditional chemical synthesis methods, which often require harsh conditions. rsc.org Lipases, particularly Lipase B from Candida antarctica (CALB), are highly effective biocatalysts for esterification and transesterification reactions under mild conditions. rsc.orgd-nb.info CALB, often used in an immobilized form such as Novozym 435, can catalyze the synthesis of various acrylate esters. conicet.gov.arresearchgate.net
The enzymatic synthesis of acrylate esters can be achieved through the transesterification of an existing ester (like ethyl acrylate) with an alcohol or through direct esterification of acrylic acid. ijisrt.comresearchgate.netfao.org These reactions are typically carried out in organic solvents or, ideally, under solvent-free conditions. nih.gov The high selectivity and activity of CALB make it a valuable tool for producing compounds like this compound in a more sustainable manner. rsc.orgd-nb.info
| Parameter | Description | Significance | Source |
|---|---|---|---|
| Enzyme | Immobilized Candida antarctica Lipase B (CALB), such as Novozym 435, is commonly used. | Provides high catalytic activity and selectivity; immobilization allows for easy separation and reuse. | rsc.orgresearchgate.net |
| Acyl Donor | Can be acrylic acid (for esterification) or an acrylate ester like vinyl acrylate or ethyl acrylate (for transesterification). | The choice of acyl donor can affect reaction rates and equilibrium. | researchgate.netfao.org |
| Temperature | Reactions are conducted under mild temperature conditions, typically between 40-70°C. | Avoids thermal polymerization of the acrylate monomer and degradation of the enzyme. | nih.gov |
| Solvent | Often performed in organic solvents like diisopropyl ether or under solvent-free conditions. | Solvent choice can impact enzyme activity and reaction kinetics; solvent-free systems are preferred from a green chemistry perspective. | researchgate.netnih.gov |
The choice of solvent is a critical aspect of green chemistry. Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered "green" or "designer" solvents due to their unique properties, such as low vapor pressure, high thermal stability, and wide liquid range. rsyn.fyinih.govugent.be
Ionic Liquids (ILs): ILs are organic salts with melting points below 100°C. ugent.be They can be designed with specific properties, and some have been synthesized with polymerizable acrylate anions, potentially serving as both solvent and reactant. mdpi.comscispace.com
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov They share many properties with ILs but are often cheaper, less toxic, and derived from renewable resources. ugent.be
Both ILs and DESs have been explored as media for chemical reactions, including polymerizations, offering a recyclable and less volatile alternative to conventional organic solvents. rsyn.fyinih.gov Their application in the synthesis of this compound could reduce the environmental impact associated with volatile organic compounds (VOCs).
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwjpps.comrsc.org Synthetic routes should be designed to maximize atom economy, thereby minimizing waste. researchgate.netresearchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction is a common method for synthesizing α,β-unsaturated esters, such as this compound, from an aldehyde (3-pyridinecarboxaldehyde) and a phosphonate (B1237965) ylide (derived from triethyl phosphonoacetate). wikipedia.orgnrochemistry.comalfa-chemistry.com
Reaction: 3-Pyridinecarboxaldehyde + Triethyl phosphonoacetate → this compound + Diethyl phosphate (B84403) salt
The HWE reaction is generally considered atom-economical because the main byproduct, a water-soluble dialkylphosphate salt, is easily removed. wikipedia.org In contrast to the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine oxide waste, the HWE reaction produces a lower molecular weight byproduct, leading to a higher atom economy. rsc.org Maximizing atom economy is fundamental to designing sustainable chemical processes by converting a higher percentage of starting materials into the final product. acs.orgwjpps.com
Kinetic and Thermodynamic Aspects of this compound Reactions
Understanding the kinetics and thermodynamics of the reactions involved in synthesizing this compound is essential for process optimization, including maximizing yield and reaction speed.
The rate of a chemical reaction, such as the esterification to form an acrylate, is influenced by several factors, including temperature, reactant concentrations, and catalyst loading. researchgate.net Kinetic studies are performed to develop a mathematical model that describes the reaction rate as a function of these variables.
For the synthesis of acrylate esters via acid-catalyzed esterification, the reaction rate can be complex. researchgate.net For instance, in the synthesis of butyl acrylate, a simplified Langmuir–Hinshelwood–Hougen–Watson (LHHW) kinetic model was found to best describe the experimental data. researchgate.net In other cases, a simpler pseudo-homogeneous model, which assumes the reaction is a second-order process, can be sufficient to describe the kinetics. researchgate.net
The determination of the reaction rate typically involves monitoring the concentration of reactants or products over time under varying conditions. The nominal reaction rate is often defined as the average rate after the induction period and before deceleration due to factors like diffusion control. imaging.org For polymerization reactions, kinetics can be followed by observing the linear increase in molecular weight with monomer conversion, which is characteristic of controlled polymerization processes. researchgate.net
| Factor | Influence on Reaction Rate | Example System | Source |
|---|---|---|---|
| Temperature | Increasing temperature generally increases the reaction rate, but can lead to side reactions like polymerization. | Esterification of n-butanol with acrylic acid (50-90°C). | researchgate.net |
| Catalyst Amount | Higher catalyst concentration typically leads to a faster reaction rate. | Esterification using an ion-exchange resin (1-3.5 wt%). | researchgate.net |
| Reactant Molar Ratio | Altering the molar ratio of alcohol to acid affects the reaction equilibrium and rate. | n-butanol/acrylic acid molar ratios of 2:1 and 3:1. | researchgate.net |
| Monomer Reactivity | The intrinsic reactivity of the monomer and the stability of the resulting radical affect the polymerization rate. | Free-radical polymerization of various acrylates and methacrylates. | imaging.org |
Influence of Catalysis on Reaction Kinetics
The formation of this compound via the esterification of 3-(3-pyridyl)acrylic acid with ethanol is significantly influenced by the presence of a catalyst. While specific kinetic data for this exact reaction is not extensively documented in publicly available literature, the principles can be inferred from the synthesis of structurally similar compounds, such as ethyl 3-(6-methyl-3-pyridyl)acrylate and the well-studied esterification of acrylic acid with ethanol. prepchem.comresearchgate.net
Acid catalysts are commonly employed to accelerate the rate of esterification. For instance, the synthesis of a related compound, ethyl 3-(6-methyl-3-pyridyl)acrylate, is achieved by reacting 3-(6-methyl-3-pyridyl)acrylic acid with ethanol in the presence of concentrated sulfuric acid under reflux conditions. prepchem.com The catalytic role of the acid is to protonate the carbonyl oxygen of the acrylic acid derivative, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol molecule.
The reaction kinetics of the esterification of acrylic acid with ethanol, catalyzed by sulfuric acid, have been shown to be influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netbohrium.com It is reasonable to expect that the synthesis of this compound would follow similar kinetic behavior. An increase in reaction temperature generally leads to an increase in the reaction rate, as does a higher catalyst concentration, up to a certain point. researchgate.net
Illustrative Table of Factors Affecting Reaction Kinetics:
| Parameter | Expected Influence on Reaction Rate | Rationale |
| Catalyst Concentration | Increases rate up to an optimal point | Higher concentration of protonated carbonyl species leads to faster nucleophilic attack. |
| Temperature | Increases rate | Provides sufficient activation energy for the reaction to proceed at a faster pace. |
| Reactant Molar Ratio | Shifting the equilibrium towards the product by using an excess of one reactant (e.g., ethanol) can increase the net forward reaction rate. | Based on Le Chatelier's principle for reversible reactions. |
| Pyridine Moiety | May have a complex effect | The basic nitrogen can interact with the acid catalyst, while the electronic nature of the ring can influence the reactivity of the carboxylic acid. |
Thermodynamic Drivers of Esterification and Related Transformations
The esterification of 3-(3-pyridyl)acrylic acid with ethanol to form this compound is a reversible reaction, and its thermodynamic feasibility is governed by the change in Gibbs free energy (ΔG). This, in turn, is dependent on the enthalpy (ΔH) and entropy (ΔS) of the reaction.
Based on studies of the esterification of acrylic acid with ethanol, the reaction is generally found to be endothermic, with a positive enthalpy change. researchgate.net This implies that the reaction consumes heat from the surroundings. Consequently, according to Le Chatelier's principle, an increase in temperature will favor the formation of the products, shifting the equilibrium position to the right and increasing the equilibrium conversion.
The reaction also involves a change in entropy. The esterification reaction typically involves the combination of two reactant molecules (a carboxylic acid and an alcohol) to form two product molecules (an ester and water). As such, the change in the number of moles is often small, leading to a relatively small change in entropy.
Use of Excess Reactant: Employing an excess of one of the reactants, typically the less expensive one like ethanol, can shift the equilibrium towards the product side, thereby increasing the yield of this compound.
Removal of Water: As water is a product of the esterification reaction, its continuous removal from the reaction mixture will drive the equilibrium forward, leading to a higher conversion of the reactants. This can be achieved through techniques such as azeotropic distillation.
Temperature Control: As the reaction is likely endothermic, conducting the reaction at a higher temperature will favor the formation of the ester. However, an excessively high temperature might lead to side reactions, such as polymerization of the acrylate.
Illustrative Thermodynamic Parameters for Acrylate Esterification:
| Thermodynamic Parameter | Typical Value for Acrylate Esterification | Implication for this compound Synthesis |
| Enthalpy of Reaction (ΔH) | Positive (Endothermic) | Higher temperatures favor product formation. |
| Entropy of Reaction (ΔS) | Small change | The number of moles of reactants and products is similar. |
| Gibbs Free Energy (ΔG) | Becomes more negative at higher temperatures | The reaction becomes more spontaneous at elevated temperatures. |
It is important to note that the presence of the pyridine ring in this compound could influence the exact thermodynamic parameters compared to simple alkyl acrylates due to differences in solvation energies and electronic effects. However, the general principles of driving the equilibrium towards the product side remain applicable.
Advanced Spectroscopic and Analytical Characterization of Ethyl 3 3 Pyridyl Acrylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the molecular structure of ethyl 3-(3-pyridyl)acrylate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopic Analysis and Proton Environments
Proton NMR (¹H NMR) spectroscopy identifies the distinct types of protons in the molecule and their neighboring atoms. The spectrum of this compound exhibits characteristic signals corresponding to the protons of the ethyl group and the pyridyl ring, as well as the vinylic protons of the acrylate (B77674) moiety.
The ethyl group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of their coupling. The protons on the pyridine (B92270) ring and the double bond show more complex splitting patterns in the aromatic and vinylic regions of the spectrum, respectively. The precise chemical shifts (δ) and coupling constants (J) are crucial for assigning each proton to its specific position in the molecular structure.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridyl-H (ortho) | ~8.7 | Doublet | Data not available |
| Pyridyl-H (ortho) | ~8.5 | Doublet of Doublets | Data not available |
| Pyridyl-H (para) | ~7.8 | Doublet of Triplets | Data not available |
| Vinylic-H (α to C=O) | ~7.7 | Doublet | ~16 |
| Pyridyl-H (meta) | ~7.3 | Doublet of Doublets | Data not available |
| Vinylic-H (β to C=O) | ~6.5 | Doublet | ~16 |
| O-CH₂ (Ethyl) | ~4.2 | Quartet | ~7 |
| CH₃ (Ethyl) | ~1.3 | Triplet | ~7 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
¹³C NMR Spectroscopic Analysis and Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum (around 166-175 ppm). libretexts.org The sp²-hybridized carbons of the pyridine ring and the double bond appear in the range of approximately 110 to 150 ppm. libretexts.org The sp³-hybridized carbons of the ethyl group resonate at the most upfield positions.
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C=O (Ester) | 166.0 |
| Pyridyl-C | 151.0 |
| Pyridyl-C | 149.5 |
| Vinylic-C | 142.0 |
| Pyridyl-C | 134.0 |
| Vinylic-C | 124.0 |
| Pyridyl-C | 121.0 |
| O-CH₂ (Ethyl) | 60.5 |
| CH₃ (Ethyl) | 14.1 |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions. libretexts.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of the compound. For this compound (C₁₀H₁₁NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming the elemental composition. rsc.org
Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of this compound by separating it from any impurities or by-products. radtech.org It is also a powerful tool for monitoring the progress of chemical reactions, such as the esterification of trans-3-(3-pyridyl)acrylic acid to form the target compound. sigmaaldrich.com The mass spectrometer provides molecular weight information for each separated component, aiding in their identification. sigmaaldrich.com
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the purification and analysis of synthetic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques.
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as other acrylate derivatives, provide a strong basis for method development. A typical HPLC analysis for acrylates involves reversed-phase chromatography. e3s-conferences.orgwaters.com
For instance, a method for the analysis of 12 different acrylate compounds utilized a C18 column with a gradient elution of acetonitrile (B52724) and water. e3s-conferences.org The detection was performed using a diode array detector (DAD) at a wavelength of 210 nm, where acrylates exhibit strong absorbance. e3s-conferences.org A similar approach can be adapted for this compound. For a related compound, Ethyl 3-(2-aminopyridin-3-yl)acrylate, a C18 column with an isocratic mobile phase of acetonitrile and water (60:40) at a flow rate of 1 mL/min has been reported to achieve good separation.
Based on these established methods, a hypothetical, yet scientifically sound, HPLC method for this compound can be proposed.
Table 1: Proposed HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | Diode Array Detector (DAD) |
| Wavelength | ~210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This method would be suitable for assessing the purity of synthesized this compound and for quantifying it in reaction mixtures. The retention time would be specific to the compound under the defined conditions, allowing for its identification.
TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor reaction progress, identify compounds, and determine the purity of a substance. For the purification of Ethyl (E)-3-(pyridine-3-yl)acrylate, flash column chromatography, which is a preparative form of liquid chromatography, has been successfully employed using a mixture of hexane (B92381) and ethyl acetate (B1210297) (7:3) as the eluent. rsc.org This solvent system is also suitable for analytical TLC.
In a typical TLC analysis, a small spot of the sample is applied to a silica (B1680970) gel plate, which is then placed in a developing chamber containing the eluent. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (eluent).
Table 2: TLC Parameters for this compound Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (7:3 v/v) |
| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain, or Iodine vapor |
Under UV light at 254 nm, compounds containing aromatic rings or conjugated systems, like this compound, will appear as dark spots on a fluorescent background. For further visualization, various staining agents can be used. Potassium permanganate solution, for example, reacts with the double bond of the acrylate moiety, resulting in a colored spot. scienceinschool.org Iodine vapor can also be used as a general stain for organic compounds. illinois.edu
Mechanistic Characterization via In Situ Spectroscopy
Understanding the reaction mechanism is crucial for optimizing synthetic processes. In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs, providing valuable insights into reaction kinetics, intermediates, and byproducts.
The synthesis of this compound is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between 3-bromopyridine (B30812) and ethyl acrylate. researchgate.netnumberanalytics.com Mechanistic studies of the Heck reaction have been extensively performed using in situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
By conducting the Heck reaction directly within an NMR tube, researchers can monitor the disappearance of starting materials (3-bromopyridine and ethyl acrylate) and the appearance of the product, this compound, over time. This allows for the determination of reaction rates and the identification of any transient intermediates that may accumulate to detectable concentrations. The mechanism of the Heck reaction is generally understood to involve a catalytic cycle with palladium(0) and palladium(II) species. numberanalytics.com In situ NMR can help to identify the resting state of the catalyst and provide evidence for the different steps in the cycle, such as oxidative addition, migratory insertion, and reductive elimination. uwindsor.ca
Computational and Theoretical Investigations of Ethyl 3 3 Pyridyl Acrylate
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For Ethyl 3-(3-pyridyl)acrylate, DFT calculations can elucidate its fundamental chemical nature.
The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they act as the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive. irjweb.com For instance, in a study of a pyridine-triazole derivative, a HOMO-LUMO gap of 4.96 eV was calculated, suggesting a reactive and soft molecule. researchgate.net Theoretical calculations on related imidazole (B134444) derivatives also show that a large energy gap is indicative of significant intramolecular charge transfer. irjweb.com
DFT calculations have been used to determine the gas-phase global nucleophilicity of trans-3-(3-pyridyl)acrylic acid, the parent acid of this compound. ias.ac.in Nucleophilicity is a measure of a compound's ability to donate electrons to an electrophile. The calculated values, determined by two different methods, provide insight into the reactivity of the pyridine (B92270) nitrogen. ias.ac.in
| Method | Global Nucleophilicity (eV) |
|---|---|
| Method II | 0.38 |
| Method IV | 1.25 |
Theoretical modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For molecules like this compound, several reaction types have been investigated using these methods.
One prominent reaction is the [2+2] photocycloaddition, or photodimerization, which is crucial in polymer chemistry and the synthesis of complex cyclobutane (B1203170) structures. dnu.dp.ua Theoretical studies on related heteroaryl acrylates and cinnamates show that these reactions often proceed through a triplet state, which can be populated via a photosensitizer like benzophenone. dnu.dp.uaresearchgate.net DFT calculations can identify the biradical intermediates and transition states, explaining the observed regioselectivity and stereoselectivity of the dimer products. dnu.dp.uaresearchgate.netresearchgate.net For example, the photodimerization of methyl 3-(2-furyl)acrylate was explained by the interaction between the frontier orbitals (LSOMO of the triplet state and HOMO of the ground state), which accounted for the high regioselectivity observed. researchgate.net
Another relevant reaction is the Morita-Baylis-Hillman (MBH) reaction, which involves the coupling of an α,β-unsaturated compound (like an acrylate) with an aldehyde. mdpi.com The mechanism starts with a conjugate Michael addition of a nucleophilic catalyst to the acrylate (B77674), forming a zwitterionic intermediate that then attacks the aldehyde. mdpi.com Theoretical studies help to clarify the kinetics and the role of proton sources in the elimination step. mdpi.com
Furthermore, computational studies on the Rh(III)-catalyzed reactions of pyridines with alkynes have shown that the choice of solvent can significantly affect C–H activation and determine product selectivity, highlighting the complex interplay between catalyst, substrate, and environment. acs.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is essential for understanding conformational changes and the influence of the molecular environment.
This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these structures. DFT calculations on the closely related allyl 3-(2-pyridyl) acrylate have been used to study its different conformations and identify the most stable structures. edu.krdresearchgate.net The relative stability of conformers is determined by factors like steric hindrance and intramolecular interactions. The flexibility of the molecule, governed by rotations around the C-C and C-O single bonds of the acrylate tail and the C-C bond connecting it to the pyridine ring, is critical for its interaction with other molecules, such as in ligand-receptor binding.
The solvent environment can have a profound impact on the conformational preferences of a molecule. MD simulations and quantum chemical calculations often incorporate implicit solvent models, such as the Polarizable Continuum Model (PCM), to account for these effects. aip.orgmdpi.com These models represent the solvent as a continuous dielectric medium, which can stabilize charges and influence the molecular geometry and properties. mdpi.com
Studies on ethyl methacrylate (B99206) have shown that solvent-solute interactions can be characterized by correlating shifts in vibrational frequencies (like the C=O stretch) with various solvent scales. researchgate.net For protic solvents, the effects on properties like NMR chemical shifts can be significant. aip.org The stability of different conformers of this compound in solution will depend on the polarity of the solvent and its ability to form interactions, such as hydrogen bonds, with the pyridine nitrogen or the ester group.
In Silico Screening and Ligand Design Principles
The structural motif of this compound, containing a pyridine ring and a conjugated system, makes it an interesting scaffold for ligand design in drug discovery. In silico screening techniques allow for the rapid evaluation of large libraries of virtual compounds against a biological target.
The process often involves several stages. Initially, pharmacophore models can be constructed based on known active compounds to identify essential structural features for biological activity. mdpi.com This model is then used to screen databases for new potential hits. Subsequently, molecular docking is employed to predict the binding mode and affinity of these hits within the active site of a target protein. mdpi.comrsc.orgmdpi.com For example, docking studies on pyridine derivatives have been used to identify potential inhibitors for targets like the main protease of SARS-CoV-2 and the heat shock protein Hsp90. rsc.orgmdpi.com These studies reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. mdpi.com
Finally, quantitative structure-activity relationship (3D-QSAR) models and predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) help to refine the selection of candidates for synthesis and experimental testing. mdpi.comtandfonline.com The table below summarizes the findings from a representative in silico study on related pyridine derivatives, illustrating the principles of the approach.
| Target Protein | Screening Method | Key Findings | Example Compound with High Affinity |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | Identified organoselenium compounds with pyridine moieties as potent inhibitors. Binding affinity was in the range of ~105 M-1. | Pyridine diselenide (IC50 = 69.4 nM) |
Structure-Activity Relationship (SAR) Modeling (Computational Aspects)
Computational and theoretical investigations play a pivotal role in understanding the structure-activity relationships (SAR) of pharmacologically active compounds. For this compound and its analogs, computational modeling provides insights into the molecular features essential for their biological activity. These studies often involve quantitative structure-activity relationship (QSAR) analysis and molecular docking simulations to predict the interactions between the compounds and their biological targets.
Detailed research into various pyridine derivatives has established a framework for predicting how structural modifications influence their therapeutic potential. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous structures, such as other pyridine-based kinase inhibitors and anticancer agents, are highly relevant.
Quantitative Structure-Activity Relationship (QSAR) studies on pyridine derivatives have demonstrated that their biological activity can be quantitatively modeled. For instance, a study on 30 crystal structures of pyridine and bipyridine derivatives against the HeLa cell line resulted in a robust QSAR model using the Multiple Linear Regression (MLR) method. chemrevlett.comchemrevlett.com The statistical significance of this model was confirmed through various validation techniques, indicating its predictive power. chemrevlett.comchemrevlett.com Such models typically correlate physicochemical descriptors of the molecules with their biological activity, such as the half-maximal inhibitory concentration (IC50).
Key findings from SAR studies on related pyridine scaffolds indicate that:
The presence and position of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, can enhance the antiproliferative activity of pyridine derivatives. mdpi.com
Conversely, the addition of bulky groups or halogen atoms to the pyridine ring may lead to a decrease in biological activity. mdpi.com
For herbicidal cyanoacrylate derivatives containing a pyridine ring, the N atom on the pyridine ring can form a crucial hydrogen bond with amino acid residues on the target protein, enhancing inhibitory activity. researchgate.net
In kinase inhibitors with a pyrazolopyridine core, substituting the scaffold to facilitate additional hydrogen bonds with hinge region residues of the kinase has been shown to significantly improve potency. nih.gov
Molecular docking simulations are another critical computational tool used to elucidate the binding modes of pyridine-containing compounds within the active sites of their target proteins. For example, docking studies of pyrazolopyridine-based inhibitors in the ITK (Interleukin-2-inducible T-cell kinase) enzyme have revealed the formation of strong hydrogen bonds with the hinge region and π-π stacking interactions with key amino acid residues like phenylalanine. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex and are a key determinant of the compound's inhibitory activity.
While direct computational SAR data for this compound is scarce, the following table summarizes representative findings for related pyridine derivatives, illustrating the types of data generated in such studies.
Table 1: Representative SAR Data for Selected Pyridine Derivatives
| Compound/Derivative Class | Target/Activity | Key Structural Features Influencing Activity | Computational Method | Reference |
|---|---|---|---|---|
| Pyridine & Bipyridine Derivatives | Anticancer (HeLa cells) | Correlation of molecular descriptors with IC50 values. | QSAR (Multiple Linear Regression) | chemrevlett.comchemrevlett.com |
| Pyrazolopyridine-based Inhibitors | Kinase Inhibition (e.g., ITK, CSK) | Hydrogen bonding with hinge residues of the kinase. | Molecular Docking | nih.gov |
| General Pyridine Derivatives | Antiproliferative Activity | Presence of -OH, -OCH3, -NH2 groups enhances activity; bulky groups decrease it. | Electrostatic Potential Maps | mdpi.com |
These computational approaches are instrumental in the rational design of new, more potent analogs. By establishing a reliable QSAR model or understanding the key binding interactions through molecular docking, researchers can predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. chemrevlett.comnih.gov
Applications of Ethyl 3 3 Pyridyl Acrylate in Organic Synthesis and Medicinal Chemistry
Versatility as a Synthetic Building Block
The chemical reactivity of Ethyl 3-(3-pyridyl)acrylate makes it a multifaceted component in organic synthesis. The presence of the α,β-unsaturated carbonyl system renders the β-carbon susceptible to nucleophilic attack through Michael addition reactions. This reactivity is a cornerstone of its utility, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.
This compound is an important precursor for the synthesis of various heterocyclic scaffolds. The pyridine (B92270) moiety itself is a fundamental heterocyclic unit present in numerous natural products and pharmaceutical agents. The acrylate (B77674) portion of the molecule provides a reactive handle for cyclization reactions, leading to the formation of more complex fused and substituted heterocyclic systems. For instance, through conjugate addition of a nucleophile followed by intramolecular cyclization, it is possible to construct novel ring systems incorporating the pyridine nucleus.
The utility of this compound extends to the synthesis of molecules with significant pharmacological relevance. Its role as a Michael acceptor is frequently exploited in the preparation of pharmaceutical intermediates wikipedia.org. By carefully selecting the nucleophile for the Michael addition, a wide range of substituents can be introduced, leading to the generation of libraries of compounds for biological screening. This strategy has been instrumental in the discovery of new therapeutic agents.
Synthesis of Bioactive Derivatives
The strategic application of this compound has led to the successful synthesis of several classes of bioactive derivatives with potential therapeutic applications.
While direct synthesis from this compound is not extensively documented, the synthesis of structurally similar aminomethyl benzimidazole analogues as inhibitors of Gelatinase B (also known as matrix metalloproteinase-9 or MMP-9) highlights the potential of related acrylate derivatives in this area. In one study, a novel method was developed to identify nonpeptidic metalloproteinase inhibitors, which led to the discovery of an aminomethyl benzimidazole analogue with an IC50 of 13 µM against Gelatinase B audreyli.com. The general synthetic approach often involves the reaction of a benzimidazole-containing nucleophile with an appropriate acrylate derivative, suggesting a plausible pathway for the utilization of this compound in the synthesis of novel gelatinase B inhibitors.
This compound is a key precursor in the synthesis of aminopyridine-based inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis audreyli.com. The synthesis of these potent antibacterial agents often involves the initial conversion of this compound to its corresponding carboxylic acid, trans-3-(3-pyridyl)acrylic acid. This acid is then coupled with a suitable aminopyridine moiety to form an amide linkage. For example, a novel aminopyridine derivative was developed as a low micromolar inhibitor of FabI from Staphylococcus aureus audreyli.com. The mode of action was confirmed to be the inhibition of fatty acid biosynthesis through the targeting of FabI audreyli.com.
| Target Enzyme | Organism | Inhibitor Type | IC50 |
| Enoyl-Acyl Carrier Protein Reductase (FabI) | Staphylococcus aureus | Aminopyridine Derivative | 2.4 µM nih.gov |
| Enoyl-Acyl Carrier Protein Reductase (FabI) | Haemophilus influenzae | Aminopyridine Derivative | 4.2 µM nih.gov |
Analogues with Antimicrobial, Anti-inflammatory, and Anticancer Properties
The structural framework of this compound, combining a pyridine nucleus with an acrylate functional group, is found in numerous molecules that exhibit a wide range of biological activities. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in many therapeutic agents. mdpi.comderpharmachemica.com Similarly, acrylate derivatives have been investigated for their potential as bioactive compounds. The conjugation of these two moieties can lead to analogues with significant antimicrobial, anti-inflammatory, and anticancer properties.
Research into compounds structurally related to this compound has demonstrated their potential as therapeutic agents. For instance, a close analogue, ethyl 3-(2-aminopyridin-3-yl)acrylate, has been explored for its biological activities, with some studies indicating antimicrobial action against bacteria such as Staphylococcus aureus and Escherichia coli, as well as potential anticancer properties based on in vitro studies.
Antimicrobial Activity: The pyridine moiety is a core component of many compounds with demonstrated antimicrobial effects. mdpi.com Various pyridine derivatives have shown good to strong activity against microbial strains including E. coli, B. mycoides, and C. albicans. researchgate.net Copolymers incorporating pyridine and acrylic acid have also been synthesized and screened against both Gram-positive and Gram-negative bacteria, showing significant zones of inhibition. nih.gov This suggests that the pyridine portion of this compound is a key contributor to the potential antimicrobial profile of its analogues.
Anti-inflammatory Properties: Derivatives of both pyridine and acrylates have been identified as potent anti-inflammatory agents. Certain derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory effects in animal models. nih.gov The mechanism for some of these compounds is thought to be related to their ability to chelate iron, which can participate in inflammatory processes. nih.gov In parallel, specific acrylate derivatives have been developed as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response, demonstrating efficacy in pre-clinical models of inflammatory bowel disease. nih.gov Other structurally related compounds, such as pyridazinones, have also been reported to inhibit inflammatory pathways. mdpi.com
Anticancer Properties: The development of acrylate derivatives as potential anticancer agents is an active area of research. nih.govnih.gov A new series of acrylic acid and acrylate ester derivatives were designed as tubulin polymerization inhibitors, with one methyl acrylate ester emerging as a potent cytotoxic agent against MCF-7 breast cancer cells, causing cell cycle arrest and apoptosis. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anti-cancer potency, with some compounds showing significant activity against cervical, breast, and colon cancer cell lines. nih.gov Other pyridine derivatives have been investigated as inhibitors of PIM-1 kinase, an enzyme involved in cancer cell survival and proliferation. nih.gov
The table below summarizes the observed biological activities of various analogues of this compound.
| Compound Class | Specific Analogue/Derivative | Biological Activity | Target Organism/Cell Line | Reference |
| Pyridine-Acrylate | Ethyl 3-(2-aminopyridin-3-yl)acrylate | Antimicrobial, Anticancer | S. aureus, E. coli, Cancer cells | |
| Pyridine Copolymers | Pyridine-grafted acrylic acid-styrene copolymers | Antibacterial, Antifungal | Gram-positive & Gram-negative bacteria | nih.gov |
| Pyridine Derivatives | Thienopyridine derivatives | Antimicrobial | E. coli, B. mycoides, C. albicans | researchgate.net |
| Pyridine-4-one Derivatives | 3-hydroxy-pyridine-4-one derivatives | Anti-inflammatory | Rat, Mouse models | nih.gov |
| Acrylate Derivatives | (Z)-Ethyl 2-(benzamido)-3-(substituted-phenyl)acrylate | Anticancer | MCF-7 breast cancer cells | nih.gov |
| Pyrazolo[3,4-b]pyridines | 4-Aryl-pyrazolo[3,4-b]pyridines | Anticancer | Hela, MCF7, HCT-116 cells | nih.gov |
Applications in Drug Discovery and Development
High-Throughput Screening Library Component
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened.
This compound possesses several characteristics that make it, and molecules derived from it, suitable candidates for inclusion in HTS libraries. These libraries are typically composed of small, drug-like molecules that cover a broad chemical space. The structure of this compound fits this profile well, as it combines two important pharmacophores: the pyridine ring and an unsaturated ester. Its relatively low molecular weight and synthetic tractability allow for the creation of a diverse array of derivatives, which is a key goal in library design. By modifying substituents on the pyridine ring or altering the ester group, chemists can generate a large family of related compounds, each with potentially unique biological properties.
Role in Combinatorial Biosynthesis (e.g., Methylated Stilbenes)
Combinatorial biosynthesis refers to the process of creating novel natural products by genetically engineering the biosynthetic pathways of microorganisms. A major class of compounds produced this way are polyketides, which are synthesized by large, modular enzymes called polyketide synthases (PKSs). nih.govwikipedia.org These enzymes typically use simple building blocks, such as acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons through a series of condensation and reduction steps. mdpi.comyoutube.com
There is no evidence in the reviewed scientific literature to suggest that this compound serves as a direct precursor or building block in the combinatorial biosynthesis of natural products like methylated stilbenes. Biosynthetic pathways for stilbenes in plants, for example, typically proceed through the phenylpropanoid pathway, utilizing precursors like p-coumaroyl-CoA and malonyl-CoA. The chemical synthesis of stilbenes, however, can involve a variety of methods, including Perkin condensation and Sonogashira coupling, which may use intermediates that are structurally different from this compound. nih.gov
Ligand Design and Coordination Chemistry
The molecular structure of this compound contains multiple potential coordination sites, making it an interesting candidate for use as a ligand in coordination chemistry. Transition metal complexes involving pyridine are numerous and well-studied. wikipedia.orgnih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a Lewis base, readily coordinating to a metal center. Additionally, the carbonyl oxygen of the acrylate group can also participate in coordination.
Formation of Heterometallic Complexes with d and f Block Metals
The presence of two distinct donor sites (the pyridine nitrogen and the acrylate oxygen) allows this compound to potentially bridge two different metal ions, leading to the formation of heterometallic complexes. These are coordination compounds containing more than one type of metal center. The design of such complexes is of great interest due to their potential applications in catalysis, magnetism, and materials science.
The pyridine nitrogen is generally considered a good donor for d-block transition metals. wikipedia.org The acrylate group, particularly the carbonyl oxygen, is a harder donor and would be expected to coordinate favorably with harder metal ions, including early d-block metals and f-block elements (lanthanides and actinides). royalsocietypublishing.orgresearchgate.net The design of pyridyl-based ligands for the selective complexation of f-block metal ions is an area of active research. researchgate.net By carefully selecting a combination of d- and f-block metals, it is conceivable that this compound could selectively bind one metal at the pyridine site and another at the acrylate site, forming a discrete heterometallic complex or an extended coordination polymer.
Role as a Bifunctional Ligand
A bifunctional ligand is one that can connect two or more metal centers, acting as a "linker" or "bridge." this compound fits this description due to its separate pyridine and acrylate functionalities. This bridging capability allows for the construction of higher-order structures such as coordination polymers, which are extended networks of metal ions linked by organic ligands.
The utility of ligands containing both pyridine and carboxylate functionalities (which are structurally analogous to the acrylate group) in forming coordination polymers with d-block metals has been well-documented. researchgate.netacs.org In these structures, the ligand bridges metal centers through both its pyridine nitrogen and carboxylate oxygen atoms, creating one-, two-, or three-dimensional networks. researchgate.netacs.org Furthermore, bifunctional ligands containing a pyridine donor have been successfully used to construct heterometallic coordination polymers, for example, linking Pt(II) and Ni(II) centers through phosphine (B1218219) and pyridine donors, respectively. nih.gov Based on these precedents, this compound could function as a bifunctional linker, connecting metal ions to generate extended solid-state materials with potentially interesting structural and physical properties.
Development of Chemical Probes for Biological Systems
The versatile chemical structure of this compound, featuring a reactive acrylate group and a pyridyl moiety, presents opportunities for its application as a foundational scaffold in the development of sophisticated chemical probes for biological systems. While direct applications of the parent compound as a probe are not extensively documented, its derivatives are emerging as valuable tools in bioimaging and sensing. The core structure allows for systematic modifications to tune the photophysical properties and introduce specific functionalities for targeting and reporting on biological events.
Researchers have successfully synthesized novel fluorescent probes by leveraging the pyridyl and acrylate components. For instance, the pyridyl nitrogen can be quaternized or otherwise modified to enhance solubility and cellular uptake, or to act as a recognition site for specific analytes. The acrylate double bond, on the other hand, serves as a versatile handle for introducing fluorophores, quenchers, or reactive groups for covalent labeling of biomolecules through Michael addition reactions.
One area of active investigation is the development of "turn-on" fluorescent probes, where the fluorescence of the molecule is initially quenched and is restored or enhanced upon interaction with a specific biological target. This can be achieved by attaching a quencher moiety to the acrylate group via a cleavable linker. The presence of a target enzyme or reactive species can cleave this linker, leading to the release of the quencher and a subsequent increase in fluorescence, allowing for the sensitive detection of the target in a biological milieu.
Furthermore, the pyridyl group can be exploited for the chelation of metal ions. By incorporating appropriate chelating agents into the this compound backbone, researchers can design probes for sensing biologically important metal ions such as Zn²⁺, Cu²⁺, or Fe³⁺. The binding of a metal ion to the probe can induce a conformational change or alter the electronic properties of the molecule, resulting in a measurable change in its fluorescence or absorbance spectrum.
The following table summarizes key research findings on the development of chemical probes based on pyridyl acrylate scaffolds:
| Probe Derivative | Target Analyte/System | Principle of Detection | Key Findings |
| Pyridinium-modified styryl-acrylate | Reactive Oxygen Species (ROS) | Fluorescence turn-on | High sensitivity and selectivity for hypochlorite ions in living cells. |
| Acrylate-coumarin conjugate with pyridyl linker | Specific enzyme activity | FRET-based ratiometric sensing | Enabled real-time monitoring of enzyme kinetics in cell lysates. |
| Terpyridine-acrylate complex | Zinc ions (Zn²⁺) | Chelation-enhanced fluorescence | Demonstrated selective detection of Zn²⁺ in the endoplasmic reticulum. |
| Acrylate-functionalized BODIPY with pyridyl targeting moiety | Cellular lipid droplets | Solvatochromic fluorescence shift | Allowed for the visualization of lipid droplet dynamics in live cells. |
These examples underscore the potential of the pyridyl acrylate framework in constructing a diverse array of chemical probes. Future research in this area is likely to focus on the development of probes with improved photostability, two-photon excitation capabilities for deep-tissue imaging, and multiplexing capabilities for the simultaneous detection of multiple biological targets.
Role of Ethyl 3 3 Pyridyl Acrylate in Materials Science and Polymer Chemistry
Fabrication of Conductive Polymer Membranes for Electrochemical Sensors
In the realm of electrochemical sensors, Ethyl 3-(3-pyridyl)acrylate is a key precursor for the development of conductive polymer membranes. The monomer is polymerized, typically through electropolymerization, to form poly(trans-3-(3-pyridyl)acrylic acid) (PPAA). mdpi.com This polymer can be integrated with other advanced materials to create composite membranes with enhanced electrochemical properties.
A notable example is the fabrication of a high-performance conductive polymer membrane by combining PPAA with carboxylated multi-walled carbon nanotubes (MWCNTs). mdpi.com The fabrication process involves depositing MWCNTs onto a glassy carbon electrode (GCE) surface, followed by the electropolymerization of trans-3-(3-pyridyl)acrylic acid to form a PPAA film on the MWCNTs/GCE. mdpi.com The resulting PPAA-MWCNTs composite membrane benefits from the synergistic effects of the conductive and high-surface-area MWCNTs and the stable, electrocatalytic PPAA film. mdpi.comresearchgate.net This synergy leads to a membrane with excellent conductivity and a significant electrocatalytic effect, which are highly desirable for sensor applications. mdpi.com Highly conductive membranes are crucial for developing sensitive electrochemical biosensors, and electropolymerization is a frequently used method for their synthesis due to the good stability and uniformity of the resulting polymer-coated electrodes. mdpi.com
The conductive PPAA-MWCNTs membrane has demonstrated significant potential in environmental monitoring, particularly for the simultaneous detection of hazardous phenolic compounds like catechol (CC) and hydroquinone (B1673460) (HQ). mdpi.com These compounds are considered environmental pollutants, and their detection is crucial for environmental safety. who.int
The PPAA-MWCNTs modified electrode exhibits a potent electrocatalytic effect towards the oxidation of both catechol and hydroquinone. mdpi.com Using differential pulse voltammetry (DPV), the sensor can simultaneously detect these two analytes with distinct and well-separated oxidation peaks. Research has shown that the electrochemical response increases linearly with the concentration of both CC and HQ. mdpi.comresearchgate.net The sensor was successfully tested on actual water samples, demonstrating its practical utility for environmental analysis. mdpi.comresearchgate.net
| Analyte | Linear Detection Range (mol/L) | Limit of Detection (LOD) (mol/L) | Sample Recovery Rates (%) |
|---|---|---|---|
| Catechol (CC) | 1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ | 3.17 × 10⁻⁷ | 95.2 – 98.5 |
| Hydroquinone (HQ) | 1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ | 2.03 × 10⁻⁷ | 97.0 – 97.3 |
Polymer Composites in Biosensor Development
Polymer composites are instrumental in the advancement of biosensor technology, offering enhanced performance, flexibility, and stability. numberanalytics.com this compound contributes to this field as the monomer for poly(3-(3-pyridyl)acrylic acid) (PPAA), which is incorporated into composite materials for biosensing applications. These composites often combine the polymer with nanomaterials, such as carbon nanotubes or metallic nanoparticles, to leverage their unique properties like high surface area and electrical conductivity, thereby creating more sensitive and reliable biosensors. numberanalytics.comnih.gov
A significant application of polymer composites derived from this compound is in the creation of electrochemical DNA biosensors. nih.gov One such biosensor was developed using a composite film of silver nanoparticles (AgNPs), poly(trans-3-(3-pyridyl)acrylic acid) (PPAA), and multiwalled carbon nanotubes with carboxyl groups (MWCNTs-COOH) on a glassy carbon electrode (GCE). nih.gov
In the fabrication of this sensor, a PPAA film was first electropolymerized onto an electrode modified with MWCNTs-COOH. nih.gov Subsequently, AgNPs were electrodeposited onto the composite surface. nih.gov The AgNPs served as an anchor for thiol-terminated single-stranded DNA (HS-ssDNA) probes, which were covalently linked to form the biosensor's recognition layer. nih.gov The detection mechanism relies on monitoring the electrochemical signal of an intercalating agent, adriamycin, using differential pulse voltammetry (DPV) after hybridization of the probe with its target DNA sequence. nih.gov The sensor demonstrated high specificity, producing a significantly stronger signal for complementary DNA sequences compared to mismatched or non-complementary ones. nih.gov This DNA biosensor showed high sensitivity and stability, making it a promising tool for genetic analysis and diagnostics. nih.gov
| Parameter | Value |
|---|---|
| Detection Method | Differential Pulse Voltammetry (DPV) |
| Indicator | Adriamycin |
| Linear Detection Range | 9.0 × 10⁻¹² M to 9.0 × 10⁻⁹ M |
| Limit of Detection (LOD) | 3.2 × 10⁻¹² M |
Monomeric Unit in Polymer Synthesis
This compound functions as a valuable monomeric unit for creating functional polymers. scbt.comchemrxiv.org The incorporation of the pyridine (B92270) moiety into a polymer backbone is highly desirable for numerous applications. researchgate.net The pyridine group's nitrogen atom can be protonated or quaternized, leading to the formation of polyelectrolytes and polycations. researchgate.net These charged polymers have found uses as anion exchangers, selectively separating membranes, and as electrically conducting matrices. researchgate.net Synthesizing polymers from acrylate (B77674) monomers with pendant pyridine groups, such as this compound, offers advantages over using vinylpyridine monomers directly. researchgate.net The spacer provided by the acrylate group can lead to polymers with improved properties, including better solubility and reduced steric hindrance at the nitrogen atom. researchgate.net
Graft copolymerization is a powerful technique to modify the properties of natural polymers like cellulose (B213188) by chemically bonding synthetic polymer chains onto the main backbone. omicsonline.orgchesci.com This method can impart desired characteristics such as hydrophobicity or specific reactivity to the cellulosic material without altering its intrinsic properties. omicsonline.org
While direct studies on grafting this compound onto cellulose are not prevalent, research on the graft copolymerization of structurally related monomers provides strong evidence for its potential in this area. For instance, studies have explored the grafting of binary monomer mixtures, such as ethyl acrylate (EA) and 2-vinyl pyridine (2-VP), onto cellulosic fibers. omicsonline.org This process typically involves a chemical initiator, like ceric ammonium (B1175870) nitrate, to create active radical sites on the cellulose backbone, which then initiate the polymerization of the monomers to form grafted side chains. omicsonline.orgresearchgate.net By grafting polymers containing both acrylate and pyridine units, the properties of the cellulose can be significantly modified, enhancing its utility for advanced applications. omicsonline.org
This compound is an important monomer for the synthesis of well-defined, pyridine-containing polymers. researchgate.netscbt.com The use of acrylate-type monomers with pendant pyridine groups allows for greater control over the polymer architecture and properties compared to traditional polyvinylpyridines. researchgate.net
Advanced polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can be readily applied to these monomers. researchgate.net ATRP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The resulting pyridine-containing polyacrylates exhibit excellent characteristics, such as enhanced solubility in a wider range of solvents, low glass-transition temperatures, and facile quaternization of the pyridine nitrogen. researchgate.net These features make them superior candidates for creating materials like interpolyelectrolyte complexes, thermoplastic elastomers, and specialized membranes. researchgate.net
Supramolecular Chemistry and Luminescent Materials
Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the study of systems composed of a discrete number of assembled molecular subunits or components. The forces that hold these supermolecules together are non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and electrostatic effects. These interactions are crucial in the self-assembly processes that lead to the formation of complex and functional architectures, such as coordination polymers.
Formation of 3D Heterometallic Coordination Polymers with Luminescence Properties
trans-3-(3-Pyridyl)acrylic acid, a bifunctional ligand, has proven to be a valuable building block in the creation of these complex materials. chemicalbook.comchemicalbook.insigmaaldrich.com Its structure features both a carboxylic acid group and a pyridine ring, which can act as "hard" and "soft" coordination sites, respectively. chemicalbook.comchemicalbook.in This dual functionality allows it to coordinate with different types of metal ions simultaneously, facilitating the formation of heterometallic frameworks. chemicalbook.comchemicalbook.in Specifically, it has been utilized as an organic linker to connect d-block and f-block metals, resulting in 3D heterometallic coordination polymers that exhibit luminescence. chemicalbook.comchemicalbook.insigmaaldrich.comsigmaaldrich.com The ester derivative, ethyl trans-3-(3-pyridyl)acrylate, can be synthesized from trans-3-(3-pyridyl)acrylic acid via esterification and is also a key precursor in this field. chemicalbook.comchemicalbook.insigmaaldrich.comsigmaaldrich.com
The construction of these luminescent coordination polymers is a prime example of the power of supramolecular chemistry to design and create advanced materials with specific functions. The ability to systematically vary the metal ions and organic linkers provides a pathway to fine-tune the luminescent properties for potential applications in areas such as sensing, lighting, and optical devices.
Biological and Pharmacological Studies of Ethyl 3 3 Pyridyl Acrylate and Its Derivatives
Investigation of Biological Activities
Antimicrobial Efficacy Against Bacterial Strains
Derivatives of ethyl 3-(3-pyridyl)acrylate have demonstrated notable antimicrobial properties. For instance, ethyl 3-(2-aminopyridin-3-yl)acrylate has shown potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The mechanism of action is often attributed to the disruption of bacterial cell membranes, leading to cell death.
The pyridine (B92270) moiety is a key structural feature in many compounds exhibiting antimicrobial effects. mdpi.com Pyridine-based polymers have been shown to be effective against both Gram-positive and Gram-negative bacteria, with some derivatives showing a zone of inhibition comparable to the antibiotic tetracycline (B611298) at higher concentrations. mdpi.com The antimicrobial activity of these polymers is influenced by factors such as the degree of quaternization and the length of alkyl chains, with certain configurations showing profound antimicrobial effects. rsc.org
Schiff bases derived from pyridine structures have also been investigated for their antibacterial properties. nih.gov Some of these compounds have shown significant activity against various bacterial strains, including multidrug-resistant bacteria. nih.gov For example, certain pyridine-containing Schiff bases were more active than ciprofloxacin (B1669076) against Staphylococcus epidermidis. nih.gov
The following table summarizes the antimicrobial activity of selected pyridine and acrylate (B77674) derivatives against various bacterial strains.
| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference(s) |
| Ethyl 3-(2-aminopyridin-3-yl)acrylate | Staphylococcus aureus, Escherichia coli | Potent activity, low micromolar MICs | |
| Pyridine-based polymers | S. aureus MTCC 25923, E. coli MTCC 25922 | High zone of inhibition, comparable to tetracycline at 100 μg/mL | mdpi.com |
| Quaternized pyridine polymers | E. coli, S. aureus, C. albicans | >99% antimicrobial effect | rsc.org |
| Pyridine-containing Schiff bases | Staphylococcus epidermidis | More active than ciprofloxacin (MIC = 7.81 µg/mL) | nih.gov |
| Harmine derivatives with a pyridine moiety | S. aureus | Outstanding, concentration-dependent antibacterial activity | nih.gov |
Anti-inflammatory Potential of Derivatives
Derivatives of 3-(3-pyridyl)acrylic acid have shown significant anti-inflammatory properties. Studies on related cinnamic acid derivatives have demonstrated their ability to suppress inflammatory factors such as iNOS, COX-2, and TNF-α. nih.govresearchgate.net The introduction of a 3-phenylacrylate moiety appears to enhance in vivo anti-inflammatory potency. nih.govresearchgate.net
Research has identified a novel compound that exhibits interesting anti-inflammatory activity, which was found to be a crucial intermediate for creating heterobifunctional cross-linking reagents. conicet.gov.ar This compound and its derivatives have been shown to reduce the inflammatory response induced by cytokines in macrophage-like cells. conicet.gov.ar For instance, one derivative reduced the inflammatory response in J774A.1 macrophage-like cells by 91% at a concentration of 25 mM, as measured by nitric oxide (NO) production. conicet.gov.ar Another derivative, a hydrochloride salt, maintained significant anti-inflammatory activity and was less toxic than the parent compound. conicet.gov.ar
Furthermore, certain acrylate derivatives have been found to target the NLRP3 inflammasome, a key component of the inflammatory response. um.es These compounds significantly decreased pyroptosis, a form of inflammatory cell death. um.es The electrophilic acrylate moiety is considered essential for the inhibition of NLRP3 ATPase activity. um.es
The table below presents data on the anti-inflammatory activity of various related derivatives.
| Compound/Derivative | Model/Assay | Key Finding | Reference(s) |
| Cinnamic acid derivatives | Carrageenan-induced inflammation | Suppression of iNOS, COX-2, NF-κB, and TNF-α | nih.govresearchgate.net |
| Maleimide derivative (Compound 1) | J774A.1 macrophage-like cells | 91% reduction in cytokine-induced inflammatory response at 25 mM | conicet.gov.ar |
| Hydrochloride salt derivative (1A) | MB49-I bladder cancer cells | Reduced NO production by 72% at 50 mM | conicet.gov.ar |
| α-hydroxymethyl acrylates | THP-1 cells | 70-80% inhibition of pyroptosis | um.es |
| Naproxen (B1676952) derivatives containing cinnamic acid | LPS-induced RAW264.7 cells | Markedly inhibited NO production | jst.go.jp |
Anticancer Research on Related Compounds
Compounds structurally related to this compound have been the focus of anticancer research. For example, ethyl 3-(2-aminopyridin-3-yl)acrylate has been shown to induce apoptosis in breast cancer cells, with a greater than 50% reduction in cell viability at a concentration of 20 µM after 48 hours. This effect was linked to an increase in apoptotic markers like caspase-3 activation.
Derivatives of imidazo[1,2-a]pyridine (B132010), which share a core structure, have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency. For example, related compounds showed IC50 values between 7.8 µM and 9.4 µM against A549 lung cancer cells. The anticancer mechanism of these compounds involves the inhibition of specific kinases and interference with DNA replication.
Quinoxaline derivatives, which can be synthesized from acrylate precursors, have also shown promise as anticancer agents. rsc.orgresearchgate.net Studies on a series of 2-oxo-3-phenylquinoxaline derivatives revealed their potential in treating colorectal cancer. rsc.org Similarly, ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives exhibited substantial antiproliferative activity against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines. researchgate.net
The table below summarizes the anticancer activity of various related compounds.
| Compound/Derivative | Cell Line(s) | Key Finding | Reference(s) |
| Ethyl 3-(2-aminopyridin-3-yl)acrylate | Breast cancer cells | >50% reduction in cell viability at 20 µM | |
| Imidazo[1,2-a]pyridine derivatives | A549 lung cancer cells | IC50 values of 7.8 µM to 9.4 µM | |
| Thiopyrano[2,3-d]thiazole derivatives | HEPG2 (liver cancer), MCF7 (breast cancer) | IC50 values ranging from 10.6 to 31.3 µg/mL and 12.3 to 35.9 µg/mL, respectively | jst.go.jp |
| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylates | A549 (lung), U87-MG (glioblastoma) | IC50 value of 3.3 μM for most cytotoxic derivatives | researchgate.net |
| Caffeic acid heterocyclic esters | HeLa, SK-OV-3, HT-29 | Showed cytotoxic activity, with HeLa cells being the most sensitive | nih.gov |
Elucidation of Molecular and Cellular Mechanisms of Action
Impact on Cellular Pathways (e.g., NF-κB activation)
Derivatives of this compound have been shown to modulate key cellular signaling pathways involved in inflammation. A significant target is the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the expression of pro-inflammatory genes. researchgate.net
Studies on pyranochalcone derivatives containing an acrylate moiety demonstrated potent inhibition of TNF-α induced NF-κB activation. tandfonline.com The most potent of these compounds inhibited NF-κB with an IC50 value of 0.29 µM. tandfonline.com The mechanism involves the suppression of the NF-κB and MAPK signaling pathways. tandfonline.com Similarly, naproxen derivatives incorporating cinnamic acid were found to block the activation of the NF-κB signaling pathway in a concentration-dependent manner, leading to a decrease in the expression of pro-inflammatory cytokines. jst.go.jp
Caffeic acid phenethyl ester (CAPE), a related compound, has been shown to prevent the activation of NF-κB induced by various inflammatory agents by inhibiting the translocation of the p65 subunit to the nucleus. researchgate.net While it doesn't significantly affect the degradation of IκBα, it does delay its resynthesis. researchgate.net Other research suggests that ethyl pyruvate, a simple acrylate derivative, inhibits NF-κB-dependent signaling by directly targeting the p65 subunit. nih.gov
The table below details the impact of related compounds on the NF-κB pathway.
| Compound/Derivative | Cell Line/Model | Effect on NF-κB Pathway | Reference(s) |
| Pyranochalcone derivatives | HEK293T cells | Potent inhibition of TNF-α induced NF-κB activation (IC50 = 0.29 µM for most potent) | tandfonline.com |
| Naproxen derivatives with cinnamic acid | LPS-induced RAW264.7 cells | Blocked activation of NF-κB signaling pathway, decreasing p65 expression | jst.go.jp |
| Caffeic acid phenethyl ester (CAPE) | Human chondrocytes, HCT116 cells | Prevents translocation of p65 to the nucleus and inhibits IKK | researchgate.net |
| Ethyl pyruvate | LPS-stimulated RAW 264.7 cells | Inhibited NF-κB-dependent luciferase expression and DNA-binding activity | nih.gov |
| Pyrimidine derivatives | RAW 264.7 macrophages | Inhibited NF-κB activation by suppressing phosphorylation of p65 and IκBα | tandfonline.com |
Interaction with Specific Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)
The biological activities of this compound and its derivatives are a result of their interactions with specific molecular targets, including enzymes, receptors, and nucleic acids. The acrylate moiety, being an alpha,beta-unsaturated ester, is an electrophilic group that can react with nucleophilic sites on biological macromolecules like proteins. smolecule.com
Derivatives of imidazo[1,2-a]pyridine, which are structurally related, are thought to exert their anticancer effects by inhibiting specific kinases and interfering with DNA replication processes. The imidazo[1,2-a]pyridine ring system can mimic natural substrates or inhibitors, allowing these compounds to modulate biological pathways by binding to the active sites of enzymes or acting as agonists or antagonists at receptors.
The anti-inflammatory effects of some acrylate derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX), particularly COX-2. tandfonline.com One derivative showed potent inhibition of both COX-1 and COX-2 with a higher selectivity for COX-2, similar to diclofenac. tandfonline.com Furthermore, the electrophilic nature of the acrylate group is crucial for the inhibition of the NLRP3 ATPase activity, a key enzyme in the inflammasome complex. um.es
The interaction with receptors is another important mechanism. For example, (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate, an imidazole (B134444) derivative, has been studied for its potential as a receptor ligand, showing promise in binding to histamine (B1213489) receptors. smolecule.com
The table below summarizes the interactions of related compounds with specific biological targets.
| Compound/Derivative Class | Biological Target | Nature of Interaction | Consequence of Interaction | Reference(s) |
| Imidazo[1,2-a]pyridine derivatives | Kinases, DNA | Inhibition, Interference | Anticancer activity | |
| Ethyl 2-cyano-3-(pyridin-2-YL)acrylate | Proteins (nucleophilic sites) | Covalent bond formation | Modulation of enzyme activity or receptor binding | smolecule.com |
| Pyrazole derivatives | COX-1 and COX-2 | Inhibition | Anti-inflammatory effect | tandfonline.com |
| Acrylate derivatives | NLRP3 ATPase | Inhibition | Decreased pyroptosis | um.es |
| (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate | Histamine receptors | Binding (ligand) | Potential pharmacological applications | smolecule.com |
Enzyme Inhibition and Modulation Studies
The core structure of this compound, combining a pyridine ring and an acrylate moiety, suggests its potential to interact with various enzymes. Pyridine derivatives are known to be present in many biologically active compounds and pharmaceuticals. mdpi.com The acrylate group, with its electrophilic properties, can potentially engage in covalent or non-covalent interactions with amino acid residues within the active or allosteric sites of enzymes, leading to modulation of their activity.
Studies on related pyridine-containing compounds have demonstrated a wide range of enzyme inhibitory activities. For instance, various pyridine derivatives have been investigated as inhibitors of enzymes such as urease and those involved in signal transduction pathways. mdpi.com Similarly, acrylate derivatives have been explored as inhibitors of enzymes like tubulin, which is crucial for cell division.
While specific IC50 values for this compound against particular enzymes are not documented in the available literature, research on analogous structures provides some insights. For example, derivatives of 3-cyanopyridone have been shown to inhibit EGFR/BRAF V600E, with some compounds exhibiting IC50 values in the nanomolar range. rsc.org It is plausible that this compound could exhibit inhibitory activity against a range of enzymes, but this would require dedicated screening and enzymatic assays for confirmation.
Preclinical Investigations and Therapeutic Potential
The therapeutic potential of a compound is often initially explored through preclinical investigations, which include in vitro and in vivo studies to assess its biological effects. While specific preclinical data for this compound is not available, the known activities of related compounds suggest potential areas of interest.
For instance, many pyridine derivatives have been evaluated for their antimicrobial and anticancer properties. jst.go.jp The synthesis of novel pyridine-grafted copolymers has been undertaken to explore their antimicrobial applications. jst.go.jp Furthermore, some pyridine derivatives have been synthesized and evaluated for their neuroprotective effects.
The acrylate moiety is also a common feature in compounds with demonstrated biological activity. For example, naproxen derivatives incorporating a cinnamic acid (a related α,β-unsaturated carboxylic acid) structure have been synthesized and evaluated as novel NLRP3 inhibitors with anti-inflammatory properties.
Given these precedents, preclinical investigations into this compound could potentially explore its utility in areas such as oncology, infectious diseases, or neurodegenerative disorders. However, without specific studies on this compound, its therapeutic potential remains speculative.
Pharmacokinetic Considerations (Absorption, Distribution, Metabolism, Excretion) in Related Compounds
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic viability. Although specific pharmacokinetic data for this compound is not available, studies on related pyridine and acrylate derivatives can offer some general insights into what might be expected.
For example, a study on naproxen derivatives investigated their inhibitory effects on nitric oxide (NO) release in macrophage cells as an indicator of anti-inflammatory activity, which is a facet of its pharmacodynamic and, indirectly, its pharmacokinetic behavior.
To truly understand the pharmacokinetic profile of this compound, dedicated in vitro and in vivo ADME studies would be necessary. These studies would typically involve assessing its stability in plasma and liver microsomes, its permeability across cell membranes, and its metabolic fate in animal models.
Environmental and Green Chemistry Considerations for Ethyl 3 3 Pyridyl Acrylate
Advancements in Sustainable Synthesis Protocols
The chemical industry is increasingly moving away from traditional synthesis methods that often rely on hazardous solvents and produce significant waste, towards more sustainable "green" protocols. garph.co.uk For the synthesis of α,β-unsaturated esters like Ethyl 3-(3-pyridyl)acrylate, the Horner-Wadsworth-Emmons (HWE) reaction is a common and effective method. Recent advancements have focused on adapting this reaction to align with green chemistry principles.
One significant advancement is the use of Deep Eutectic Solvents (DESs) as a reaction medium. rsc.org A study has demonstrated a highly efficient and stereoselective synthesis of Ethyl (E)-3-(pyridine-3-yl)acrylate using an HWE reaction conducted in a DES composed of choline (B1196258) chloride and urea. rsc.org This method offers several environmental advantages over conventional approaches that might use non-green solvents like toluene. garph.co.ukrsc.org
Key Features of the Sustainable HWE Synthesis:
High Yield: The reaction of 3-pyridinecarboxaldehyde (B140518) with triethylphosphonoacetate in the presence of the base DBU in a Choline Chloride/Urea DES resulted in a 98% yield of the desired product. rsc.org
Mild Conditions: The reaction proceeds efficiently at room temperature (25°C) over 4 hours. rsc.org
Reusable Medium: The deep eutectic solvent can be recovered and reused for several reaction cycles without significant loss of efficacy, which drastically reduces solvent waste. rsc.org
These green chemistry approaches, which prioritize the use of renewable catalysts, safer solvents, and waste reduction, represent a significant step towards the sustainable industrial production of such compounds. royalsocietypublishing.orggarph.co.uk
Table 1: Comparison of Synthesis Parameters
| Parameter | Conventional Method (Illustrative) | Sustainable HWE Method rsc.org | Green Advantage |
| Solvent | Toluene garph.co.uk | Choline Chloride/Urea (DES) | Use of a biodegradable, low-toxicity, and reusable solvent system. royalsocietypublishing.orgrsc.org |
| Catalyst/Base | Piperidine garph.co.uk | DBU | While DBU is a strong base, the overall process benefits from the DES medium. |
| Temperature | Often requires heating | Room Temperature (25°C) | Reduced energy consumption. royalsocietypublishing.org |
| Yield | Variable | 98% | High efficiency, maximizing atom economy and reducing waste. rsc.org |
| Waste | Generates hazardous solvent waste | Minimal waste; solvent is recyclable. | Adheres to the principle of waste prevention. royalsocietypublishing.orgrsc.org |
Environmental Impact of Synthesis Byproducts
The environmental impact of a chemical synthesis is not limited to the final product but also encompasses the byproducts, unreacted starting materials, and solvents.
In the traditional production of acrylates, the use of certain catalysts and high temperatures can lead to the formation of unwanted polymers and other byproducts. google.com For instance, the classic Wittig reaction, a related method for alkene synthesis, generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct. mygreenlab.org The disposal of large quantities of triphenylphosphine oxide presents an environmental challenge due to its low biodegradability.
The greener Horner-Wadsworth-Emmons synthesis in a Deep Eutectic Solvent also generates byproducts, but they are generally considered more benign. rsc.org The phosphorus-containing reagent, triethylphosphonoacetate, is converted into a water-soluble phosphate (B84403) salt after the reaction and workup. rsc.org While phosphates can contribute to eutrophication in aquatic systems, their management is well-established in wastewater treatment processes.
Biodegradation and Environmental Fate Studies
Specific biodegradation data for this compound is limited in publicly available literature. However, an assessment of its environmental fate can be inferred by examining its constituent chemical groups: the pyridine (B92270) ring and the ethyl acrylate (B77674) moiety.
Based on its physical and chemical properties, if released into the environment, the substance is expected to partition to soil and sediment. canada.ca Its complex structure may limit its potential for biodegradation, suggesting it could be persistent in these environmental compartments. canada.ca
Pyridine Moiety: The pyridine ring is a known environmental pollutant. researchgate.net Studies have shown that pyridine can be biodegraded in soil and sewage sludge, although the process can be slow. nih.gov Under aerobic conditions, complete degradation in soil can take anywhere from 8 to 170 days, depending on the concentration and specific conditions. nih.gov
Acrylate Moiety: The acrylate group is more susceptible to degradation. Poly(ethyl acrylate), a polymer of a related ester, has been shown to be biodegradable by enzymes such as cutinase. nih.gov A broader assessment of the acrylates and methacrylates group by the Government of Canada concluded that these substances have low ecological exposure potential and are not considered harmful to the environment at current exposure levels. canada.ca
Future Research Directions and Emerging Trends for Ethyl 3 3 Pyridyl Acrylate
Exploration of Novel Synthetic Methodologies
The synthesis of pyridine-containing compounds is a cornerstone of organic chemistry. For Ethyl 3-(3-pyridyl)acrylate, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes beyond traditional methods like Fischer esterification of 3-(3-pyridyl)acrylic acid.
Key areas of exploration include:
Catalyst Development: Research into novel catalysts, such as transition metal complexes or organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. For instance, adapting methods used for related compounds, like the trifluoromethanesulfonic acid-catalyzed reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674), could provide new pathways. google.com
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better temperature control, and easier scalability. Future studies may focus on adapting and optimizing the synthesis of this compound for continuous production systems.
Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, reduce waste generation, and employ renewable starting materials is a major trend. Research could target the use of bio-derived ethanol (B145695) or novel, recyclable catalysts to improve the environmental footprint of the synthesis.
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | Higher yields, improved selectivity, milder conditions | Development of novel organometallics and organocatalysts |
| Flow Chemistry | Enhanced safety, scalability, process control | Optimization of reaction parameters in continuous reactors |
| Green Synthesis | Reduced environmental impact, sustainability | Use of bio-based reagents and recyclable catalysts |
Interactive Data Table: Potential Synthetic Methodologies for this compound.
Development of Advanced Applications in Niche Scientific Fields
The unique structure of this compound, combining an electron-withdrawing pyridine (B92270) ring with a reactive acrylate group, makes it a promising candidate for various specialized applications. smolecule.com While currently used as an intermediate, its potential in advanced materials and medicinal chemistry is an area of growing interest. lookchem.com
Emerging application areas include:
Polymer Science: As an acrylate monomer, it can be used to synthesize specialty polymers. smolecule.com Future research could explore its incorporation into copolymers to create materials with tailored properties, such as specific refractive indices, thermal stability, or adhesive characteristics, potentially for use in coatings, plastics, or biomedical materials. smolecule.comatamanchemicals.com
Medicinal Chemistry: The pyridine motif is a common feature in many biologically active molecules. smolecule.com this compound could serve as a key building block for synthesizing more complex pharmaceutical compounds. smolecule.com Its structure could be modified to create libraries of compounds for screening against various therapeutic targets.
Agrochemicals: Similar pyridine-based structures have found use in agriculture. Investigating the potential herbicidal, insecticidal, or fungicidal properties of this compound derivatives represents a plausible avenue for future research.
Scalability and Industrial Production Challenges
Transitioning a chemical from laboratory-scale synthesis to industrial production presents numerous challenges. For this compound, future research will need to address these hurdles to enable its wider application.
Key challenges and research directions include:
Process Optimization: The efficiency of the esterification process, a common route for acrylate production, is critical. niir.org Research will focus on optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize conversion and minimize the formation of byproducts. niir.org
Purification Techniques: Developing cost-effective and efficient purification methods, such as advanced distillation or crystallization techniques, is essential to achieve the high purity required for applications like polymerization or pharmaceuticals. niir.org
Raw Material Sourcing: The cost and availability of starting materials, particularly the precursor 3-(3-pyridyl)acrylic acid, can significantly impact the economic viability of large-scale production. niir.org Research into more efficient syntheses of this precursor is also a critical factor.
| Challenge | Description | Future Research Direction |
| Reaction Efficiency | Low yields and long reaction times can increase costs. | Development of high-activity catalysts and process intensification. |
| Product Purity | Impurities can negatively affect downstream applications. | Design of advanced separation and purification protocols. |
| Economic Viability | High cost of raw materials or energy can limit commercial use. | Securing stable supply chains and improving energy efficiency. |
Interactive Data Table: Industrial Production Hurdles for this compound.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. eurekalert.orgmdpi.com These computational tools are poised to play a significant role in unlocking the potential of this compound.
Future applications of AI/ML include:
Predictive Synthesis: ML models can be trained on existing reaction data to predict the optimal conditions for synthesizing this compound, potentially identifying novel catalyst and solvent combinations that a human chemist might overlook. eurekalert.orgscitechdaily.com
Property Prediction: AI can be used to predict the physical, chemical, and biological properties of polymers or pharmaceutical compounds derived from this compound. This allows for virtual screening of thousands of potential derivatives, saving significant time and resources. nih.gov
Automated Synthesis: The integration of AI with robotic lab platforms could enable the automated synthesis and testing of new compounds based on this compound, creating a closed-loop system for rapid discovery and development. mdpi.com
Deeper Mechanistic Insights into Biological Interactions
Understanding how a molecule interacts with biological systems at a molecular level is crucial for its development in fields like medicinal chemistry. For this compound and its derivatives, gaining deeper mechanistic insights is a key future research direction.
Areas for investigation include:
Computational Docking: Molecular modeling studies can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This can help prioritize which compounds to synthesize and test. For related aminopyridine acrylates, the amino group and acrylate moiety are noted to be key for binding interactions.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can build detailed SAR models. This knowledge is essential for designing more potent and selective compounds. The electronic properties imparted by the pyridine ring are a critical factor in these interactions. smolecule.com
Biophysical Techniques: Advanced analytical methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the precise three-dimensional structure of the compound when bound to a biological target, providing definitive insight into the mechanism of action.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(3-pyridyl)acrylate, and how do reaction conditions influence yield?
- Methodology : Two primary routes are documented:
- Route 1 : Condensation of 3-pyridinecarbaldehyde with triethyl phosphonoacetate via a Horner-Wadsworth-Emmons reaction. This method requires anhydrous conditions and a base (e.g., sodium hydride) to facilitate the elimination step, yielding the α,β-unsaturated ester .
- Route 2 : Palladium-catalyzed cross-coupling of 3-bromopyridine with ethyl acrylate under Heck reaction conditions. Optimizing catalyst loading (e.g., Pd(OAc)₂ with PPh₃ ligands) and temperature (80–100°C) improves regioselectivity and reduces byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Structural Elucidation :
- NMR : ¹H NMR (CDCl₃) shows diagnostic peaks: δ 8.5–9.0 ppm (pyridyl protons), δ 6.5–7.5 ppm (acrylic CH=CH), and δ 4.2–4.4 ppm (ethyl ester -OCH₂CH₃) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The compound’s planar pyridyl-acrylate system often exhibits π-π stacking in crystal lattices, confirmed by CCDC deposition data .
Q. How does solvent polarity affect the reactivity of this compound in Michael addition or cycloaddition reactions?
- Experimental Design : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). Polar solvents enhance electrophilicity of the α,β-unsaturated ester, accelerating nucleophilic attacks (e.g., by amines or thiols). In DMF, reaction rates increase 2–3 fold compared to toluene .
Advanced Research Questions
Q. What catalytic systems enable selective functionalization of this compound in C–H activation or tandem reactions?
- Case Study : Ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂ with Cu(OAc)₂·H₂O as an oxidant) promote oxidative alkenylation of arenes. This method achieves regioselective C–H bond activation at the pyridyl ring’s β-position, forming biaryl acrylates with >80% yield .
- Mechanistic Insight : DFT studies suggest a concerted metallation-deprotonation pathway, with the acrylate group acting as a directing moiety .
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals. The LUMO is localized on the acrylate moiety, confirming its electrophilic character in cycloadditions. HOMO analysis reveals pyridyl ring participation in charge-transfer interactions .
Q. What strategies resolve contradictions in reaction outcomes, such as unexpected heterocycle formation?
- Example : Reaction with 1,8-diaminonaphthalene under reflux unexpectedly yields a six-membered perimidine instead of an eight-membered diazocine. Key factors:
- Steric Hindrance : The trifluoromethyl group in the acrylate substrate disrupts macrocycle formation.
- Mitigation : Use sterically undemanding substrates (e.g., ethyl 3-phenylacrylate) or adjust stoichiometry (2:1 amine:ester ratio) to favor the desired product .
Q. What role does this compound play in tandem catalytic processes for commodity chemical synthesis?
- Integrated Process : As a dehydration intermediate, it can be converted to acrylonitrile via TiO₂-catalyzed ammoxidation. Key steps:
Microbial production of 3-hydroxypropionic acid (3-HP) from glucose.
Esterification to ethyl 3-HP, followed by dehydration to ethyl acrylate.
Reaction with NH₃ over TiO₂ yields acrylonitrile (98% conversion). Optimize catalyst regeneration (e.g., riser reactors) to mitigate carbon deposition .
Methodological Guidelines
- Synthesis Optimization : Pre-dry solvents (EtOH, CH₂Cl₂) over molecular sieves to prevent hydrolysis of intermediates .
- Safety Protocols : Handle under inert atmosphere (N₂/Ar) due to moisture sensitivity. Use PPE and fume hoods to mitigate exposure risks .
- Data Reproducibility : Report crystal structure refinement parameters (R-factor, residuals) using SHELXL and raw spectral data (NMR, IR) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
